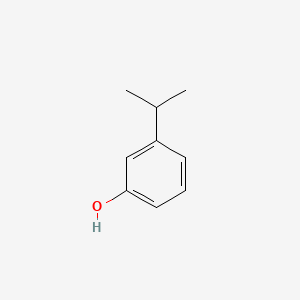

An In-depth Technical Guide to 3-Isopropylphenol (CAS 618-45-1)

An In-depth Technical Guide to 3-Isopropylphenol (CAS 618-45-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylphenol, also known as m-cumenol, is an organic aromatic compound with the chemical formula C₉H₁₂O.[1][2] Identified by its CAS Registry Number 618-45-1, this alkylphenol is a versatile molecule utilized across various scientific and industrial domains.[2][3] It serves as a crucial intermediate in the synthesis of more complex chemical entities, including pharmaceuticals such as anesthetics.[1][4] Furthermore, its inherent antimicrobial and antioxidant properties have led to its use as a preservative.[1] In the context of drug development, it is also recognized as Propofol EP Impurity F.[1][5] Recent toxicological studies have highlighted its activity as a potential endocrine-disrupting chemical, prompting further investigation into its biological mechanisms and environmental impact.[6][7] This guide provides a comprehensive overview of its chemical and physical properties, toxicological profile, and known biological activities, presenting key data and experimental insights for the scientific community.

Chemical and Physical Properties

3-Isopropylphenol is a colorless to pale yellow or brown liquid or solid at room temperature, with a characteristic phenolic and spicy odor.[1][8][9][10] It is soluble in organic solvents like alcohol and exhibits limited solubility in water.[1][9]

| Property | Value | Source(s) |

| CAS Number | 618-45-1 | [2][3][8] |

| Molecular Formula | C₉H₁₂O | [2][5][8] |

| Molecular Weight | 136.19 g/mol | [2][8][11] |

| Appearance | Colorless to pale yellow/brown liquid or solid | [1][9][10] |

| Melting Point | 23 to 26 °C | [3][9][12] |

| Boiling Point | 223 to 229 °C (at 760 mm Hg) | [3][8][9] |

| Density | 0.994 g/mL (at 25 °C) | [10][12] |

| Refractive Index | 1.525 - 1.526 (at 20 °C) | [9][12] |

| Flash Point | 104 °C / 219.2 - 220 °F (closed cup) | [9][10][12] |

| Vapor Pressure | 0.0237 - 0.05 mmHg (at 25 °C) | [8][9] |

| Water Solubility | 962 mg/L (at 20-25 °C) | [9] |

| logP (o/w) | 2.7 - 2.851 | [8][9] |

Spectroscopic Data

Spectroscopic data for 3-Isopropylphenol is available through various chemical databases. This information is critical for compound identification and structural elucidation.

| Data Type | Availability | Source(s) |

| Mass Spectrum (EI) | Data available via NIST WebBook | [13] |

| ¹³C NMR Spectrum | Data available via ChemicalBook | [14] |

| ¹H NMR Spectrum | Data available via ChemicalBook | [14] |

| Infrared (IR) Spectrum | Data available via ChemicalBook | [14] |

| Raman Spectrum | Data available via ChemicalBook | [14] |

Safety and Toxicology

3-Isopropylphenol is classified as a hazardous substance, requiring careful handling. It is harmful if swallowed and can cause severe skin burns and eye damage.[5][10]

Hazard Classification

| Classification | Code | Description | Source(s) |

| GHS Hazard Statements | H302 | Harmful if swallowed | [5][10][12] |

| H314 | Causes severe skin burns and eye damage | [5][10][12] | |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [5][10] | |

| Signal Word | Danger | [5][10][12] |

Toxicological Data

| Test | Species | Value | Source(s) |

| LD50 (Oral) | Mouse | 1630 - 1680 mg/kg | [11][15] |

Handling and Incompatibilities

Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment such as gloves, safety glasses, and lab coats to avoid skin and eye contact.[10][11] Work should be conducted in a well-ventilated area to prevent inhalation.[11]

Incompatible Materials:

-

Strong reducing substances (hydrides, nitrides, alkali metals)[11]

-

Strong oxidizing agents[11]

-

Acids, acid chlorides, and acid anhydrides[11]

-

Bases (generates heat)[11]

Applications and Biological Activity

3-Isopropylphenol's chemical structure makes it a valuable precursor and active agent in several fields.

-

Pharmaceutical Intermediate: It is a key building block in medicinal chemistry, notably as a precursor for certain anesthetic agents.[4] Its reactive hydroxyl group allows for etherification and esterification, enabling the synthesis of complex therapeutic molecules.[4]

-

Antimicrobial Agent: The compound exhibits antimicrobial properties against bacteria and fungi.[1][16] Its lipophilic nature allows it to disrupt microbial cell membranes, leading to altered permeability and cell lysis.[16] This makes it a candidate for use in antiseptic formulations and as a preservative.[1][16]

-

Cholinesterase Inhibition: Derivatives of 3-Isopropylphenol have been studied for their potential to inhibit cholinesterase enzymes, a property relevant to the development of treatments for conditions like Alzheimer's disease.[4]

-

Industrial Uses: It is used in the production of polymers and resins due to its ability to undergo oxidative coupling reactions.[16]

Mechanism of Action: Neurotoxicity Pathway

Recent studies have identified 3-Isopropylphenol as a potential endocrine-disrupting chemical with neurotoxic effects.[6] Research using a zebrafish model demonstrated that exposure to 3-Isopropylphenol impairs neural development and suppresses locomotor behavior.[6][7] The underlying mechanism involves the inhibition of the cAMP/PKA signaling pathway, which subsequently promotes apoptosis.[6]

Caption: Neurotoxic mechanism of 3-Isopropylphenol via inhibition of the cAMP/PKA pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary to the originating research institution. However, the methodology for key experiments can be summarized based on published literature to guide future research design.

Zebrafish Neurotoxicity Assay Methodology

The following workflow outlines the experimental design used to determine the neurotoxic effects of 3-Isopropylphenol as described in recent studies.[6][7] This protocol serves as a conceptual framework for toxicological assessment.

References

- 1. CAS 618-45-1: 3-Isopropylphenol | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. nbinno.com [nbinno.com]

- 5. 3-Isopropylphenol | C9H12O | CID 12059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanistic Insights into 3-Isopropylphenol-Induced Neurotoxicity in Zebrafish: A Network Toxicology and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scent.vn [scent.vn]

- 9. 3-isopropyl phenol, 618-45-1 [thegoodscentscompany.com]

- 10. 3-ISOPROPYLPHENOL - Safety Data Sheet [chemicalbook.com]

- 11. szabo-scandic.com [szabo-scandic.com]

- 12. 3-イソプロピルフェノール certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 13. Phenol, 3-(1-methylethyl)- [webbook.nist.gov]

- 14. 3-ISOPROPYLPHENOL(618-45-1) 13C NMR spectrum [chemicalbook.com]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. 3-Isopropylphenol: Harnessing Chemical Potentials While Navigating Toxicological and Safety Challenges_Chemicalbook [chemicalbook.com]